5,6-Dihydrofuro[2,3-c]pyridazin-3-amine
Description
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine is a bicyclic heterocyclic compound featuring a fused dihydrofuran and pyridazine ring system. The dihydrofuropyridazine scaffold is of interest in medicinal chemistry due to its similarity to privileged heterocyclic frameworks, which often exhibit diverse bioactivity.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,6-dihydrofuro[2,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C6H7N3O/c7-5-3-4-1-2-10-6(4)9-8-5/h3H,1-2H2,(H2,7,8) |
InChI Key |
IJNJUTULHPKMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NN=C(C=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 5,6-Dihydrofuro[2,3-c]pyridazin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridazine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.
Scientific Research Applications
5,6-Dihydrofuro[2,3-c]pyridazin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofuro[2,3-c]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Dihydrofuropyridines vs. Dihydrofuropyridazines
(3S)-5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine (C₇H₇ClN₂O, molar mass 170.6):
This analog replaces the pyridazine ring with a pyridine ring and introduces a chlorine substituent at position 3. The chloro group enhances electrophilicity and may influence binding to biological targets.5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine :
This compound replaces pyridazine with pyrimidine, altering electronic properties and hydrogen-bonding capacity. It is marketed as a proteomics research tool (Catalog #sc-336974).
(b) Fused Carbazole and Quinoline Systems
Furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives :
These tricyclic compounds incorporate a carbazole moiety, expanding π-conjugation and rigidity. Synthesized via a catalyst-free multicomponent reaction, they demonstrate the versatility of fused dihydrofuropyridine systems.- 5-Methyl-5H-pyrrolo[2,3-c]quinoline: A cryptolepine analog with a pyrroloquinoline core, synthesized via domino condensation-Heck cyclization. The methyl group enhances lipophilicity, a critical factor in membrane permeability.
Substituent Effects on Pyridazin-3-amine Derivatives
Physicochemical and Pharmacokinetic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
